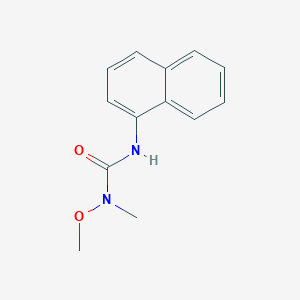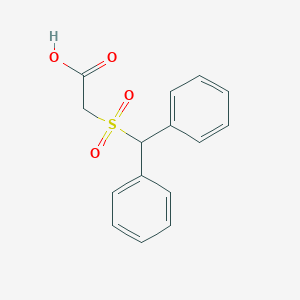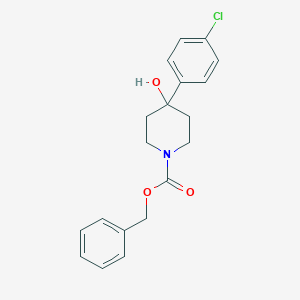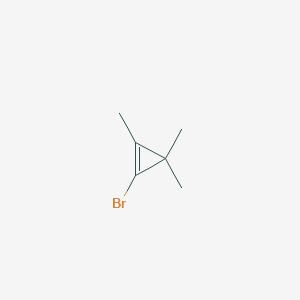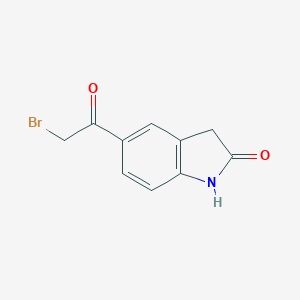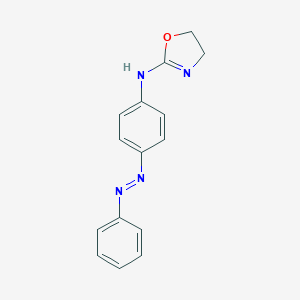
2-(p-Phenylazoanilino)-2-oxazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-Phenylazoanilino)-2-oxazoline, commonly known as PAO, is a chemical compound with potential applications in scientific research. PAO is a heterocyclic compound that contains both a phenylazo and an oxazoline group. The compound has been synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of PAO is not fully understood. It is believed that the compound interacts with amino acids and proteins through hydrogen bonding and electrostatic interactions. PAO has been shown to bind to the active site of enzymes and to inhibit their activity. The compound has also been shown to induce conformational changes in proteins.
Biochemical and Physiological Effects:
PAO has been shown to have biochemical and physiological effects. The compound has been shown to induce oxidative stress and to increase the production of reactive oxygen species. PAO has also been shown to inhibit the growth of cancer cells and to induce apoptosis. The compound has been shown to have anti-inflammatory properties and to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PAO has several advantages for lab experiments. The compound is easy to synthesize and is relatively stable. PAO is also fluorescent, which makes it useful for detection and imaging. However, there are also limitations to the use of PAO in lab experiments. The compound is toxic at high concentrations and can interfere with the activity of enzymes. PAO is also sensitive to pH and temperature, which can affect its fluorescence properties.
Direcciones Futuras
There are several future directions for the study of PAO. One direction is to investigate the potential of PAO as a therapeutic agent for the treatment of cancer and inflammation. Another direction is to study the interaction of PAO with other biomolecules such as nucleic acids and carbohydrates. The development of new synthesis methods for PAO and the optimization of its properties for lab experiments are also areas of future research.
Métodos De Síntesis
PAO can be synthesized by various methods, including the reaction of 4-phenylazoaniline with glyoxal in the presence of sodium acetate, and the reaction of 4-phenylazoaniline with ethyl oxalate in the presence of hydrochloric acid. The yield of PAO can be increased by using a solvent such as ethanol and by optimizing the reaction conditions such as temperature and reaction time.
Aplicaciones Científicas De Investigación
PAO has potential applications in scientific research, particularly in the field of biochemistry. PAO has been used as a fluorescent probe to detect the presence of amino acids, peptides, and proteins. The compound has also been used to study the conformational changes of proteins and to investigate the binding properties of enzymes. PAO has also been used as a pH indicator and as a chelating agent.
Propiedades
Número CAS |
102583-78-8 |
|---|---|
Nombre del producto |
2-(p-Phenylazoanilino)-2-oxazoline |
Fórmula molecular |
C15H14N4O |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
N-(4-phenyldiazenylphenyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C15H14N4O/c1-2-4-13(5-3-1)18-19-14-8-6-12(7-9-14)17-15-16-10-11-20-15/h1-9H,10-11H2,(H,16,17) |
Clave InChI |
SZVLYRDSVSNTOV-UHFFFAOYSA-N |
SMILES |
C1COC(=N1)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
SMILES canónico |
C1COC(=N1)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Sinónimos |
2-(p-Phenylazoanilino)-2-oxazoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



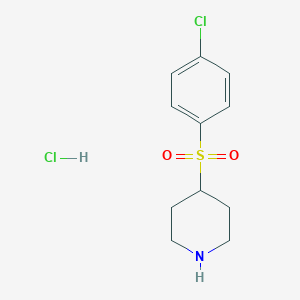
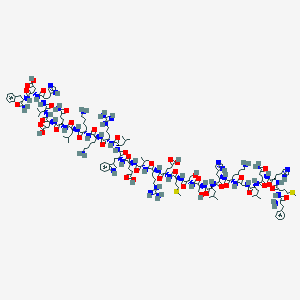


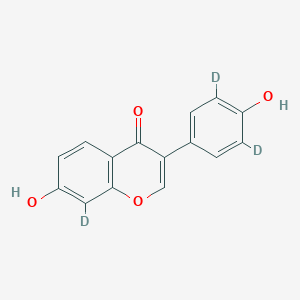
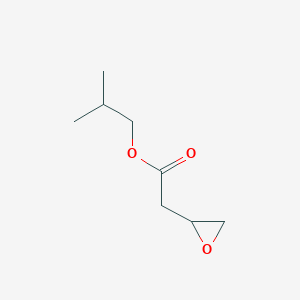

![[3,5-Bis(phenylmethoxy)phenyl]oxirane](/img/structure/B26490.png)
